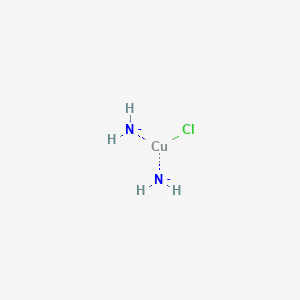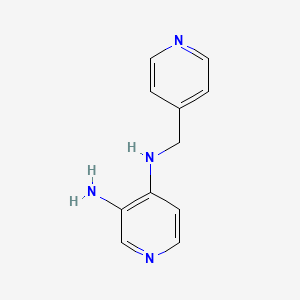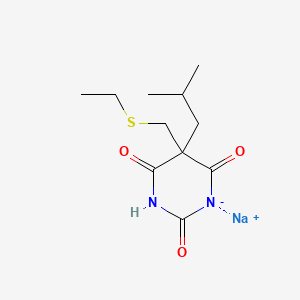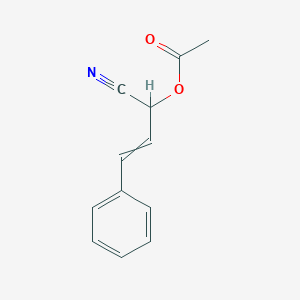
Didodecyl vinylenebis(thiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl vinylenebis(thiocarbamate) is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their diverse applications, particularly in agriculture as fungicides, and in various industrial processes. This compound is characterized by its unique structure, which includes two dodecyl (C12) chains and a vinylenebis(thiocarbamate) core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didodecyl vinylenebis(thiocarbamate) typically involves the reaction of dodecylamine with carbon disulfide (CS2) and a suitable alkylating agent. One common method is the one-pot reaction of amines, CS2, and alkyl halides under solvent-free conditions . This method is highly efficient and atom-economic, making it suitable for industrial production.
Industrial Production Methods
Industrial production of didodecyl vinylenebis(thiocarbamate) often employs a similar approach, utilizing large-scale reactors to mix the reactants under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbamate sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocarbamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Didodecyl vinylenebis(thiocarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is used in the production of rubber and plastics as a stabilizer and vulcanization agent.
Wirkmechanismus
The mechanism of action of didodecyl vinylenebis(thiocarbamate) involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition occurs through the strong binding of the thiocarbamate groups to metal ions, disrupting the normal function of these enzymes . The compound can also generate reactive oxygen species (ROS), contributing to its biological activity .
Eigenschaften
CAS-Nummer |
73622-80-7 |
|---|---|
Molekularformel |
C28H54N2O2S2 |
Molekulargewicht |
514.9 g/mol |
IUPAC-Name |
S-dodecyl N-[(E)-2-(dodecylsulfanylcarbonylamino)ethenyl]carbamothioate |
InChI |
InChI=1S/C28H54N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+ |
InChI-Schlüssel |
CNYKNNHPLAOQEI-WCWDXBQESA-N |
Isomerische SMILES |
CCCCCCCCCCCCSC(=O)N/C=C/NC(=O)SCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCSC(=O)NC=CNC(=O)SCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


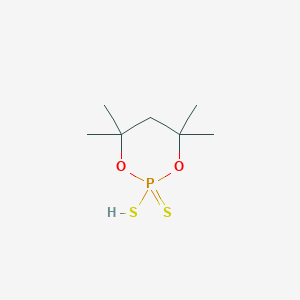
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
silane](/img/structure/B14445632.png)
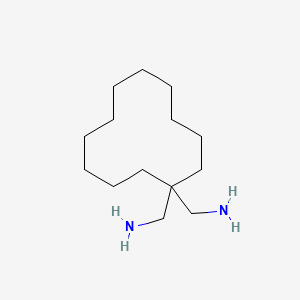
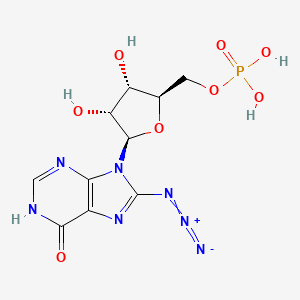
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
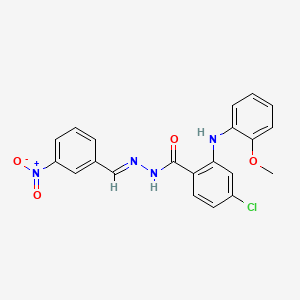

![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
